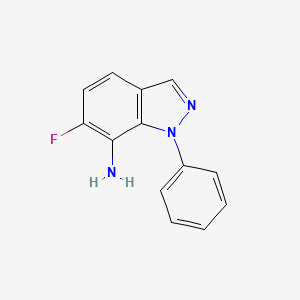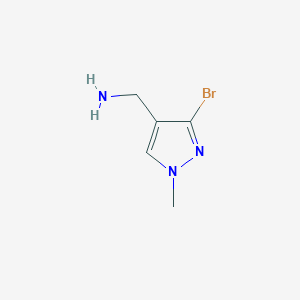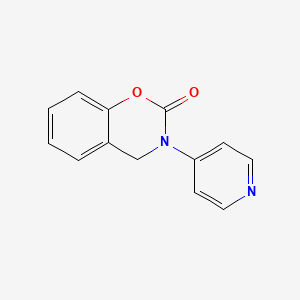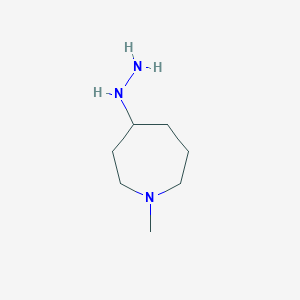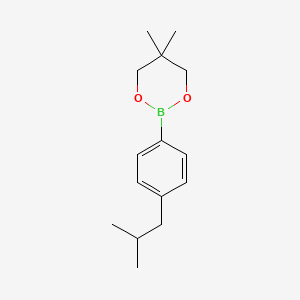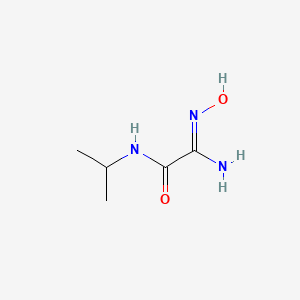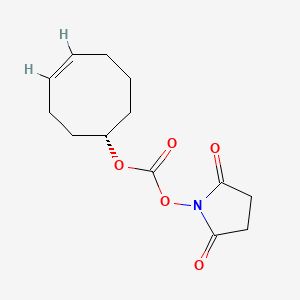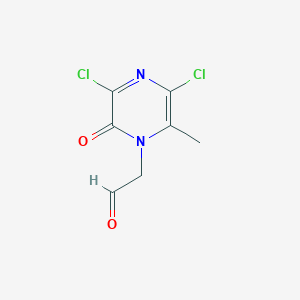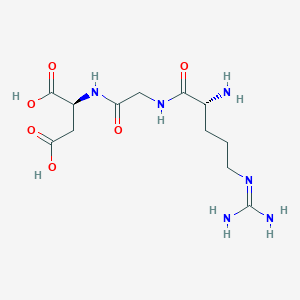
(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, guanidino, and carboxyl groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core succinic acid structure, followed by the sequential addition of amino and guanidino groups. Common reagents used in these steps include protecting groups to ensure selective reactions at specific sites. Reaction conditions often involve controlled temperatures and pH levels to optimize yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or guanidino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in various derivatives with modified functional groups.
科学研究应用
(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to amino acid metabolism.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the guanidino group can form hydrogen bonds and ionic interactions with active sites, influencing enzyme kinetics and signaling pathways.
相似化合物的比较
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar reactivity due to the presence of an amino group.
Amoxicillin Related Compound G: A derivative of amoxicillin with structural similarities in the amino and carboxyl groups.
Uniqueness
(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid is unique due to its combination of multiple functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H22N6O6 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7+/m1/s1 |
InChI 键 |
IYMAXBFPHPZYIK-RQJHMYQMSA-N |
手性 SMILES |
C(C[C@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


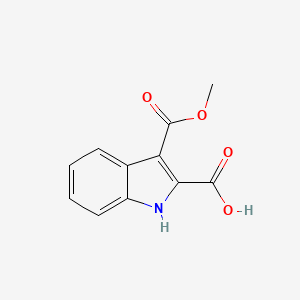
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
